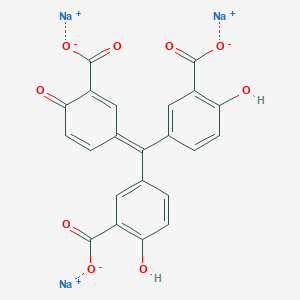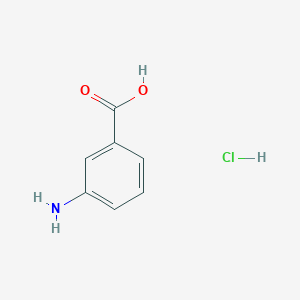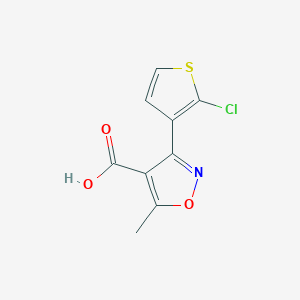
Bis(cyano-C)bis(1,10-phenanthroline-N1,N10)iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(cyano-C)bis(1,10-phenanthroline-N1,N10)iron typically involves the reaction of iron(II) salts with 1,10-phenanthroline and cyanide sources. One common method involves dissolving iron(II) sulfate in water, followed by the addition of 1,10-phenanthroline and potassium cyanide. The reaction mixture is then stirred and heated to facilitate the formation of the desired complex. The product is usually isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes and the use of automated systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(cyano-C)bis(1,10-phenanthroline-N1,N10)iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: It can be reduced back to iron(II) from iron(III) states.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by altering the pH and temperature of the reaction mixture.
Major Products Formed
Oxidation: Iron(III) complexes with altered ligand environments.
Reduction: Reversion to the original iron(II) complex.
Substitution: Formation of new coordination compounds with different ligands.
Applications De Recherche Scientifique
Bis(cyano-C)bis(1,10-phenanthroline-N1,N10)iron has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrosilylation and polymerization processes.
Biology: Investigated for its potential as a DNA intercalator and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in electronic devices.
Mécanisme D'action
The mechanism of action of Bis(cyano-C)bis(1,10-phenanthroline-N1,N10)iron involves its ability to coordinate with various substrates through its iron center. The 1,10-phenanthroline ligands provide a stable environment for the iron, allowing it to participate in redox reactions and ligand exchange processes. The cyanide ligands contribute to the overall stability and reactivity of the complex. Molecular targets include DNA, proteins, and other biomolecules, where the compound can induce structural changes and modulate biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dicyano-bis(1,10-phenanthroline)iron(II) complex
- Bis(o-phenanthroline)ferrous cyanide trihydrate
- Iron(II) 1,10-phenanthroline dicyanide
Uniqueness
Bis(cyano-C)bis(1,10-phenanthroline-N1,N10)iron is unique due to its specific ligand arrangement and the resulting chemical properties. Compared to similar compounds, it exhibits distinct reactivity patterns and stability, making it suitable for specialized applications in catalysis and material science.
Propriétés
Numéro CAS |
14768-11-7 |
|---|---|
Formule moléculaire |
C26H16FeN6 |
Poids moléculaire |
468.3 g/mol |
Nom IUPAC |
iron(2+);1,10-phenanthroline;dicyanide |
InChI |
InChI=1S/2C12H8N2.2CN.Fe/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-2;/h2*1-8H;;;/q;;2*-1;+2 |
Clé InChI |
YAQXGBBDJYBXKL-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Fe+2] |
SMILES canonique |
[C-]#N.[C-]#N.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Fe+2] |
| 14768-11-7 | |
Pictogrammes |
Acute Toxic |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,8-Dichloropyrazino[2,3-d]pyridazine](/img/structure/B82115.png)


![[1,1'-Biphenyl]-2-carbonyl chloride](/img/structure/B82120.png)







